An In-depth Technical Guide to 4-Fluorobenzyl chloride-d4
An In-depth Technical Guide to 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Fluorobenzyl chloride-d4. This deuterated analog of 4-Fluorobenzyl chloride is a valuable tool in mechanistic studies, pharmacokinetic research, and as an internal standard in analytical applications.
Core Chemical Properties
4-Fluorobenzyl chloride-d4, also known as 1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene, is a stable, isotopically labeled compound. The substitution of four hydrogen atoms with deuterium on the benzene ring provides a distinct mass difference, making it ideal for mass spectrometry-based assays and for studying kinetic isotope effects.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Fluorobenzyl chloride-d4. For comparison, data for the non-deuterated (d0) analog is also provided.
| Property | 4-Fluorobenzyl chloride-d4 | 4-Fluorobenzyl chloride (d0) |
| Molecular Formula | C₇H₂D₄ClF | C₇H₆ClF |
| Molecular Weight | 148.60 g/mol [1] | 144.57 g/mol |
| Exact Mass | 148.039 Da[1] | 144.014206 Da[2] |
| CAS Number | 1219804-10-0[1] | 352-11-4[2] |
| Appearance | Typically exists as a solid at room temperature[1] | Clear colorless liquid |
| Density (predicted) | 1.2 ± 0.1 g/cm³[1] | 1.207 g/mL at 25 °C |
| Boiling Point (predicted) | 181.6 ± 15.0 °C at 760 mmHg[1] | 82 °C at 26 mmHg |
| Flash Point (predicted) | 60.6 ± 0.0 °C[1] | 72 °C (closed cup) |
| Refractive Index (predicted) | 1.505[1] | n20/D 1.513 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route for 4-Fluorobenzyl chloride-d4, starting from deuterated 4-fluorobenzyl alcohol.
Caption: Proposed synthesis of 4-Fluorobenzyl chloride-d4.
Experimental Methodology (Hypothetical)
This protocol is based on the known synthesis of 4-Fluorobenzyl chloride and is adapted for the deuterated analog.[3]
Materials:
-
4-Fluorobenzyl alcohol-d5
-
Thionyl chloride (or other suitable chlorinating agent like benzoyl chloride with a catalyst)[3]
-
Anhydrous solvent (e.g., dioxane, dichloromethane)[3]
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve 4-Fluorobenzyl alcohol-d5 in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The reaction is exothermic and may produce gaseous byproducts which should be vented through a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Fluorobenzyl chloride-d4.
Spectroscopic Analysis
The introduction of deuterium atoms significantly alters the spectroscopic properties of the molecule, providing a clear distinction from its non-deuterated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-Fluorobenzyl chloride-d4 is expected to be significantly simplified compared to its d0 counterpart. The aromatic signals, typically observed as multiplets between 7.0-7.4 ppm, will be absent due to the deuterium substitution on the benzene ring.[4] The singlet corresponding to the benzylic protons (CH₂Cl) around 4.5 ppm will also be absent if the methylene group is deuterated (d2). For the d4 variant where only the aromatic protons are replaced, the singlet for the benzylic protons will remain.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium will exhibit a characteristic splitting pattern due to C-D coupling and will have a lower intensity. The chemical shifts will be similar to the non-deuterated compound.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a singlet, similar to the non-deuterated compound.
Mass Spectrometry (MS)
The mass spectrum of 4-Fluorobenzyl chloride-d4 will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound. The fragmentation pattern will also be indicative of the deuteration. For example, the prominent fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) will be observed at m/z 113 for the d4 variant, compared to m/z 109 for the d0 compound.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluorobenzyl chloride-d4 will exhibit characteristic C-D stretching vibrations at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated compound. The other characteristic peaks, such as the C-F and C-Cl stretches, are expected to be at similar positions to the non-deuterated analog.
Applications in Research
The primary application of 4-Fluorobenzyl chloride-d4 lies in its use as an internal standard for quantitative analysis and in the study of reaction mechanisms.
Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.[5] For instance, a significant KIE in a reaction involving the cleavage of an aromatic C-H bond would suggest that this bond breaking is part of the rate-determining step.
The logical relationship for determining a primary KIE is as follows:
Caption: Logic for determining the kinetic isotope effect.
Use as an Internal Standard
Due to its similar chemical properties to the non-deuterated compound but distinct mass, 4-Fluorobenzyl chloride-d4 is an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response.
Safety and Handling
4-Fluorobenzyl chloride is a corrosive and lachrymatory substance.[2] The deuterated analog should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 4-Fluorobenzyl chloride-d4 for its effective use in research and development. For specific applications, further investigation and optimization of experimental protocols are recommended.
References
- 1. 4-Fluorobenzyl chloride-d4 | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]
- 2. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
